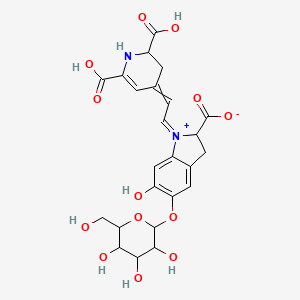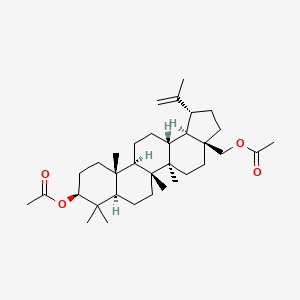
Bietamiverine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bietamiverine dihydrochloride is a chemical compound known for its antispasmodic properties. It is used primarily in the medical field to relieve muscle spasms. The compound is a derivative of Bietamiverine, which is a biochemical spasmodic drug .
Preparation Methods
Bietamiverine dihydrochloride can be synthesized through several methods:
Reaction of Piperidine with Phenylchloroacetic Acid Ethyl Ester: This method involves reacting piperidine with phenylchloroacetic acid ethyl ester in chloroform.
Reaction of B-diethylaminoethyl Phenylbromoacetate with Piperidine: This method involves reacting b-diethylaminoethyl phenylbromoacetate with piperidine in chloroform.
Reaction of Ethyl A-(1-piperidyl)phenylacetate with B-diethylaminoethyl Chloride: This method involves reacting ethyl a-(1-piperidyl)phenylacetate with b-diethylaminoethyl chloride.
Industrial production methods typically involve large-scale synthesis using these reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Bietamiverine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bietamiverine dihydrochloride has several scientific research applications:
Chemistry: It is used in the study of antispasmodic agents and their chemical properties.
Biology: The compound is used to investigate muscle spasm mechanisms and potential treatments.
Medicine: It is researched for its potential therapeutic uses in treating conditions involving muscle spasms.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Bietamiverine dihydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as an antagonist to these receptors, inhibiting their activity and thereby reducing muscle spasms. The molecular targets include muscarinic acetylcholine receptor M1, M2, and M3, with specific binding affinities .
Comparison with Similar Compounds
Bietamiverine dihydrochloride is unique compared to other antispasmodic compounds due to its specific chemical structure and mechanism of action. Similar compounds include:
Papaverine: Another antispasmodic agent with a different mechanism of action.
Dicyclomine: Used to treat irritable bowel syndrome and has antispasmodic properties.
This compound stands out due to its specific receptor targets and chemical stability .
Properties
CAS No. |
2691-46-5 |
|---|---|
Molecular Formula |
C19H31ClN2O2 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI Key |
XZKSTBXJKGLMLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Appearance |
Solid powder |
| 2691-46-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
479-81-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bietamiverine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















